

Discovery and synthesis of VU0134992 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	VU0134992 hydrochloride	
Cat. No.:	B2740452	Get Quote

An In-Depth Technical Guide to the Discovery and Synthesis of VU0134992

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0134992 is a first-in-class, orally active, and selective small-molecule inhibitor of the Kir4.1 potassium channel.[1][2] Identified through high-throughput screening, this compound has emerged as a critical tool for investigating the physiological and pathological roles of Kir4.1 channels, particularly in renal function.[3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to VU0134992. Detailed experimental protocols and data are presented to support further research and development in targeting Kir4.1-related pathologies.

Discovery

VU0134992 was identified from a high-throughput screen of 76,575 compounds from the Vanderbilt Institute of Chemical Biology library for small-molecule modulators of the Kir4.1 potassium channel.[3] The most potent inhibitor identified was 2-(2-bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide, which was given the designation VU0134992.[3] This discovery provided a much-needed pharmacological tool for acutely manipulating the activity of Kir4.1 in genetically normal animals, an area where previous research had been lacking.[3]



Synthesis

The synthesis of **VU0134992 hydrochloride** involves a straightforward multi-step process. The general synthetic scheme is outlined below.

Experimental Protocol: Synthesis of VU0134992

Step 1: Synthesis of 2-Bromo-4-isopropylphenol To a solution of 4-isopropylphenol (1 equivalent) in acetonitrile (CH3CN), N-bromosuccinimide (NBS) is added. The reaction mixture is stirred at room temperature to yield 2-bromo-4-isopropylphenol.[4]

Step 2: Synthesis of 2-Chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride 4-amino-2,2,6,6-tetramethylpiperidine (1 equivalent) is dissolved in dichloromethane (DCM). Chloroacetyl chloride (1 equivalent) is added to the solution at 0°C. A white suspension forms, which is stirred for approximately 40 minutes. The resulting precipitate is collected by filtration to yield 2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride.[4]

Step 3: Synthesis of VU0134992 2-Bromo-4-isopropylphenol (1 equivalent) and 2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride (1 equivalent) are combined in a suitable solvent with a base (e.g., potassium carbonate) and heated to effect the final coupling reaction, yielding VU0134992.

Mechanism of Action

VU0134992 functions as a pore blocker of the Kir4.1 potassium channel.[1][5] Through a combination of patch-clamp electrophysiology, molecular modeling, and site-directed mutagenesis, the binding site has been identified to involve the pore-lining residues glutamate 158 and isoleucine 159.[1][3] By interacting with these residues, VU0134992 obstructs the ion conduction pathway, preventing the flow of potassium ions.[5][6] This blockade leads to depolarization of the cell membrane, which in the distal convoluted tubule (DCT) of the kidney, inhibits the activity of the Na-Cl cotransporter (NCC), resulting in diuretic and natriuretic effects. [1][5]

Signaling Pathway

The diuretic effect of VU0134992 is mediated through the WNK-SPAK-NCC signaling cascade in the DCT.[1] Inhibition of the basolateral Kir4.1 channel by VU0134992 is hypothesized to

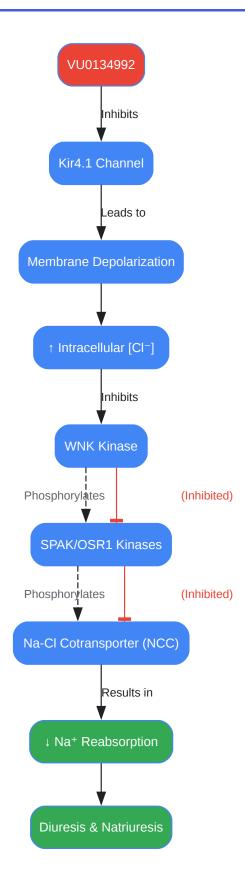






depolarize the tubular cell membrane, leading to an increase in intracellular chloride concentration.[1] This, in turn, inhibits the WNK (With-No-Lysine) kinase, leading to reduced phosphorylation and inactivation of the SPAK/OSR1 kinases.[1] Consequently, the Na-Cl cotransporter (NCC) is dephosphorylated and its activity is reduced, resulting in decreased sodium reabsorption and increased excretion of sodium and water.[1]





Click to download full resolution via product page

Proposed signaling pathway for VU0134992-mediated diuresis.



Quantitative Data

The inhibitory activity and selectivity of VU0134992 have been characterized through various in vitro assays.

Target	Assay Method	IC50 (μM)	Notes
Homomeric Kir4.1	Whole-Cell Patch- Clamp	0.97	Measured at -120 mV. [2][3][5][7]
Heteromeric Kir4.1/5.1	Whole-Cell Patch- Clamp	9.0	Approximately 9-fold selectivity for Kir4.1. [2][3][5]
Kir1.1 (ROMK)	Thallium Flux Assay	>30	Greater than 30-fold selectivity over Kir1.1. [2][3][7]
Kir2.1	Thallium Flux Assay	>30	Greater than 30-fold selectivity over Kir2.1. [2][3][7]
Kir2.2	Thallium Flux Assay	>30	Greater than 30-fold selectivity over Kir2.2. [2][3][7]
Kir2.3	Thallium Flux Assay	13.2	Weakly active.[8]
Kir3.1/3.2	Thallium Flux Assay	2.5	Similar potency to Kir4.1.[2][8]
Kir3.1/3.4	Thallium Flux Assay	3.1	Similar potency to Kir4.1.[2][8]
Kir4.2	Thallium Flux Assay	8.1	Similar potency to Kir4.1.[2][8]
Kir6.2/SUR1	Thallium Flux Assay	11.4	Weakly active.[8]
Kir7.1	Thallium Flux Assay	34.2	Weakly active.[8]



Key Experimental Protocols

Detailed methodologies for the characterization of VU0134992 are provided below.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of VU0134992 on Kir4.1 channel currents in a heterologous expression system.

Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing human Kir4.1.[1][9]

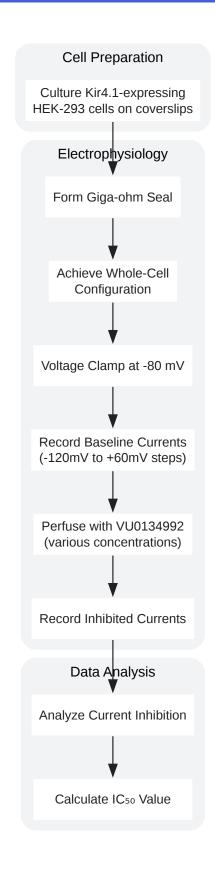
Solutions:

- Pipette Solution (in mM): 140 KCl, 2 MgCl₂, 1 EGTA, 10 HEPES, pH 7.2 with KOH.[1]
- Bath Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH.[1]

Procedure:

- HEK-293 cells expressing Kir4.1 are cultured on glass coverslips.[5]
- A glass micropipette is used to form a high-resistance seal with the cell membrane.
- The cell membrane is ruptured to achieve a whole-cell configuration.
- Cells are voltage-clamped at a holding potential of -80 mV.[1][5]
- Voltage steps are applied from -120 mV to +60 mV in 20 mV increments to elicit whole-cell currents.[1][5]
- VU0134992 is perfused at various concentrations to determine the IC₅₀ value.[1]
- Currents are recorded and analyzed to quantify the inhibitory effect.[1]





Click to download full resolution via product page

Workflow for whole-cell patch-clamp electrophysiology.



Protocol 2: Thallium Flux Assay

This is a high-throughput screening method to identify and characterize modulators of potassium channels.

Cell Line: HEK-293 cells stably expressing the Kir channel of interest.[1]

Reagents:

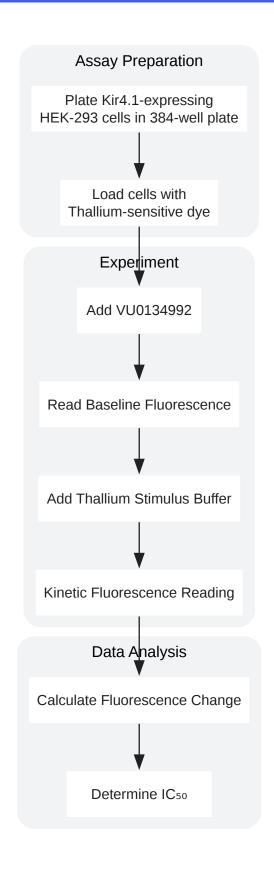
- Thallium-sensitive fluorescent dye (e.g., FluoZin-2).[1]
- Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).[1]
- Stimulus buffer containing thallium sulfate.[1]

Procedure:

- Cells are plated in 384-well plates and loaded with the fluorescent dye.[1]
- VU0134992 or other test compounds are added to the wells.[1]
- A baseline fluorescence reading is taken.[1]
- Thallium-containing stimulus buffer is added to initiate ion flux through the Kir channels.[1]
- The change in fluorescence, which is proportional to thallium influx, is measured over time.

 [1]





Click to download full resolution via product page

Workflow for the thallium flux assay.



Protocol 3: In Vivo Renal Function Studies in Rats

This protocol assesses the effects of orally administered VU0134992 on renal function.

Procedure:

- Male Wistar rats are housed individually in metabolic cages.[5]
- Rats are acclimated to the cages for at least 24 hours.
- Food and water are withheld for 18 hours prior to dosing.[5]
- VU0134992 or vehicle (e.g., 0.5% methylcellulose or a solution of 10% ethanol, 40% PEG400, and 50% saline) is administered via oral gavage.[5][8]
- Urine is collected at specified time intervals (e.g., 0-8 hours and 8-24 hours).[5]
- Total urine volume is measured.[5]
- Urine samples are analyzed for sodium (Na+) and potassium (K+) concentrations.[5]
- The total excretion of Na⁺ and K⁺ is calculated for each treatment group.[5]

Conclusion

VU0134992 represents a significant advancement in the pharmacology of Kir4.1 channels.[1] Its potency, selectivity, and in vivo efficacy as a diuretic and natriuretic agent underscore its therapeutic potential for the treatment of hypertension.[1] The detailed experimental protocols provided in this guide offer a foundation for further investigation into the physiological and pathophysiological roles of Kir4.1. Future research should focus on comprehensive preclinical safety and toxicology studies, as well as further elucidation of the downstream effects of Kir4.1 inhibition in different tissues.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, VU0134992 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, VU0134992 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. VU0134992 | Potassium Channel | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Discovery and synthesis of VU0134992 hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2740452#discovery-and-synthesis-of-vu0134992-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com